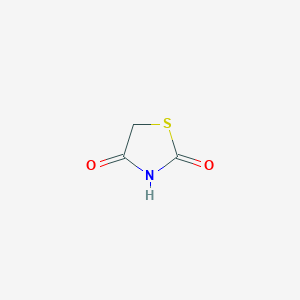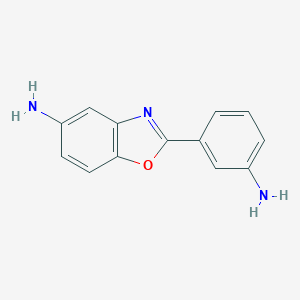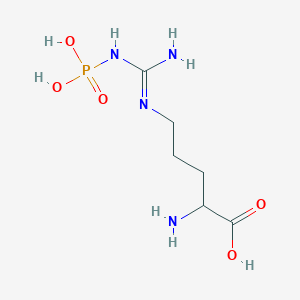
5-chloro-1H-indazole-3-carbaldehyde
Descripción general
Descripción
5-chloro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
5-Chloro-1H-indazole-3-carbaldehyde is a derivative of the indazole family . Indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Mode of Action
It is known that indazole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This property makes them efficient chemical precursors for generating biologically active structures .
Biochemical Pathways
Indazole derivatives are known to be involved in the synthesis of various heterocyclic derivatives .
Pharmacokinetics
It is known that the compound is stable under normal conditions .
Result of Action
Indazole derivatives have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Análisis Bioquímico
Cellular Effects
Some indazole derivatives have been reported to inhibit cell growth , suggesting that 5-chloro-1H-indazole-3-carbaldehyde may have similar effects
Molecular Mechanism
Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-chloro-1H-indazole-3-carbaldehyde typically begins with commercially available starting materials such as 5-chloroindole or 5-chloro-1H-indazole.
Reaction Steps: One common method involves the formylation of 5-chloro-1H-indazole using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-chloro-1H-indazole with a mixture of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3-position.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-chloro-1H-indazole-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: 5-chloro-1H-indazole-3-carboxylic acid.
Reduction: 5-chloro-1H-indazole-3-methanol.
Substitution: Various 5-substituted-1H-indazole-3-carbaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-1H-indazole-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its derivatives are being investigated for their ability to target specific molecular pathways in diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. It is also utilized in the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
- 5-chloro-1H-indole-3-carbaldehyde
- 5-chloro-1H-indazole-3-carboxylic acid
- 5-chloro-1H-indazole-3-methanol
Comparison:
- 5-chloro-1H-indole-3-carbaldehyde: Similar structure but belongs to the indole family. It lacks the nitrogen atom in the indazole ring, which can affect its reactivity and biological activity.
- 5-chloro-1H-indazole-3-carboxylic acid: The carboxylic acid group makes it more acidic and less reactive towards nucleophiles compared to the aldehyde group in 5-chloro-1H-indazole-3-carbaldehyde.
- 5-chloro-1H-indazole-3-methanol: The alcohol group is less reactive than the aldehyde group, making it less suitable for certain chemical reactions.
Uniqueness: this compound is unique due to the presence of
Propiedades
IUPAC Name |
5-chloro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELXOTYHCBYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622089 | |
| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-84-2 | |
| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)


